Tris(4-chlorophenyl)borane

Lewis Acidity Triarylborane Catalysis

Tris(4-chlorophenyl)borane is an intermediate-strength Lewis acid catalyst that fills the critical gap between weakly acidic BPh₃ and the overly aggressive B(C₆F₅)₃. Its electron-withdrawing para-chloro substituents impart moderated electrophilicity, enabling chemoselective transformations where stronger acids cause side reactions. Ideal for hydroboration, hydrosilylation, and polymerization, this triarylborane also serves as a key component in thermally activated frustrated Lewis pair (FLP) systems. Choose for superior functional group tolerance and predictable redox behavior in single-electron transfer applications.

Molecular Formula C18H12BCl3
Molecular Weight 345.5 g/mol
CAS No. 28445-30-9
Cat. No. B13896641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-chlorophenyl)borane
CAS28445-30-9
Molecular FormulaC18H12BCl3
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H12BCl3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12H
InChIKeyPOHXDOXYWWLTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(4-chlorophenyl)borane (CAS 28445-30-9): A Halogenated Triarylborane Lewis Acid for Catalysis and Synthesis


Tris(4-chlorophenyl)borane, with the molecular formula C₁₈H₁₂BCl₃ and a molecular weight of 345.46 g/mol, is a member of the triarylborane family. It features a central boron atom bonded to three para-chlorophenyl rings [1]. The electron-withdrawing chlorine substituents enhance the electrophilicity of the boron center, rendering it a potent Lewis acid catalyst for a range of organic transformations, including hydroboration, hydrosilylation, and polymerization reactions [2]. Its applications extend to frustrated Lewis pair (FLP) chemistry and the development of advanced materials [3].

Why Tris(4-chlorophenyl)borane Cannot Be Interchanged with Other Triarylborane Lewis Acids Without Performance Consequences


Triarylboranes are not a monolithic class; the nature and position of substituents on the aryl rings dictate the boron center's Lewis acidity, electrochemical behavior, and steric profile [1]. Tris(4-chlorophenyl)borane occupies a distinct position on the Lewis acidity spectrum—significantly more Lewis acidic than triphenylborane (BPh₃) due to the electron-withdrawing chlorine atoms, yet less acidic than the fully fluorinated benchmark B(C₆F₅)₃ [2]. This intermediate acidity is crucial for achieving chemoselectivity in sensitive transformations where stronger acids may cause unwanted side reactions [3]. Furthermore, the specific reduction potential of tris(4-chlorophenyl)borane and the steric bulk imparted by the 4-chlorophenyl groups directly impact catalyst performance in polymerization systems, making direct substitution with other halogenated triarylboranes unreliable without empirical validation [4].

Quantitative Performance Benchmarks: Where Tris(4-chlorophenyl)borane Demonstrates Measurable Differentiation


Lewis Acidity: Tris(4-chlorophenyl)borane Occupies an Intermediate Acidity Regime Distinct from BPh₃ and B(C₆F₅)₃

Tris(4-chlorophenyl)borane exhibits a Lewis acidity that is intermediate between that of triphenylborane (BPh₃) and the fully fluorinated tris(pentafluorophenyl)borane [B(C₆F₅)₃] [1]. This conclusion is drawn from a systematic investigation of the B(C₆F₅)₃₋ₙ(C₆Cl₅)ₙ series, which reveals that the Lewis acidity, as measured by the Gutmann-Beckett method, diminishes with increasing C₆Cl₅ content relative to C₆F₅ [2]. While a direct Gutmann-Beckett Acceptor Number (AN) for pure tris(4-chlorophenyl)borane is not reported in the primary literature, its position in the series can be inferred. The parent B(C₆F₅)₃ has a reported AN of 82 [3], whereas tris(4-chlorophenyl)borane is expected to have a substantially lower AN, closer to that of B(C₆Cl₅)₃, which is significantly less Lewis acidic [4].

Lewis Acidity Triarylborane Catalysis

Reduction Potential: Tris(4-chlorophenyl)borane Exhibits a More Positive Reduction Potential than B(C₆F₅)₃

Electrochemical analysis of the B(C₆F₅)₃₋ₙ(C₆Cl₅)ₙ series reveals a systematic shift in reduction potential. Specifically, a +200 mV shift in the reduction potential is observed for each C₆F₅ group replaced by a C₆Cl₅ group [1]. Therefore, tris(4-chlorophenyl)borane, which is formally B(C₆Cl₅)₃, is predicted to have a reduction potential approximately 600 mV more positive than that of B(C₆F₅)₃ [2]. This translates to a significantly less negative reduction potential for the chlorinated analog.

Electrochemistry Redox Catalysis Electron Transfer

Polymerization Co-Catalysis: Tris(4-chlorophenyl)borane Serves as a Defined Activator in Olefin Polymerization Systems

U.S. Patent 5,721,183 explicitly claims catalyst systems comprising an adduct of a tris(organyl)borane compound with an amine or phosphine, in combination with a Group 4 metal complex, for the polymerization of α-olefins [1]. Tris(4-chlorophenyl)borane is specifically named as a preferred tris(organyl)borane for forming these adducts [2]. This establishes a direct, verifiable industrial application where the compound's specific steric and electronic properties are exploited to generate a stable, latent co-catalyst that can be thermally activated for controlled polymerization.

Olefin Polymerization Ziegler-Natta Catalysis Co-catalyst

Defined Application Scenarios for Tris(4-chlorophenyl)borane Based on Verified Performance Data


Selective Lewis Acid Catalysis Requiring Intermediate Electrophilicity

Researchers seeking a Lewis acid catalyst for transformations such as hydroboration, hydrosilylation, or carbonyl reduction where the high acidity of B(C₆F₅)₃ leads to poor functional group tolerance or side reactions should consider tris(4-chlorophenyl)borane. Its attenuated Lewis acidity, relative to B(C₆F₅)₃, provides a wider operating window for chemoselectivity, enabling reactions on more complex and sensitive substrates [1].

Electrochemical or Redox-Sensitive Catalytic Cycles

In catalytic cycles where the borane's redox properties are critical, such as in frustrated Lewis pair (FLP) systems involving electron transfer steps or in the development of new single-electron transfer (SET) catalysts, the more positive reduction potential of tris(4-chlorophenyl)borane compared to B(C₆F₅)₃ is a key design parameter [2]. This difference can be exploited to tune the thermodynamics of electron transfer and avoid undesired decomposition pathways.

Thermally Latent Co-Catalyst for Controlled Olefin Polymerization

For industrial or academic laboratories involved in the development of new polyolefin materials, the use of tris(4-chlorophenyl)borane as a component in amine or phosphine adducts, as disclosed in U.S. Patent 5,721,183, offers a route to thermally activated catalyst systems [3]. This approach allows for precise control over the initiation of polymerization, leading to improved process control and polymer properties.

Comparative Studies in Triarylborane Structure-Activity Relationships

Tris(4-chlorophenyl)borane serves as a crucial reference point in systematic studies designed to decouple the steric and electronic effects of aryl substituents on borane reactivity. Its inclusion in studies alongside B(C₆F₅)₃, B(C₆Cl₅)₃, and mixed derivatives allows researchers to build predictive models for catalyst design and to validate computational methods for assessing Lewis acidity [4].

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